

A Technical Guide to the History and Discovery of Carbamate Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **carbamate** functional group, an ester of carbamic acid (R₂NC(O)OR'), is a cornerstone of modern organic and medicinal chemistry. Its unique structural and electronic properties, which can be described as a hybrid of an amide and an ester, impart a remarkable combination of stability and reactivity. This has led to the widespread application of **carbamate**s in pharmaceuticals, agrochemicals, and polymers. From naturally occurring alkaloids to blockbuster drugs and high-performance polyurethanes, the history of **carbamate** chemistry is a story of fundamental discoveries that have had profound societal impacts. This technical guide provides an in-depth exploration of the key milestones, experimental protocols, and conceptual leaps in the discovery and development of this vital chemical entity.

Early History and Foundational Syntheses

The journey into **carbamate** chemistry began in the mid-19th century, transitioning from the isolation of natural products to the first deliberate laboratory syntheses.

Natural Origins: Physostigmine

The first recognized biological activity of a **carbamate** was observed long before its chemical structure was understood. In the 19th century, tribes in West Africa used an extract from the Calabar bean (Physostigma venenosum) as an ordeal poison. The active alkaloid,



physostigmine, was isolated in 1864 by Jobst and Hesse. It was later identified as a methyl **carbamate** ester and became a crucial tool in medicine for treating glaucoma due to its ability to inhibit the enzyme acetylcholinesterase.[1] This natural product provided the first glimpse into the potent biological effects of the **carbamate** moiety and served as a blueprint for future drug design.

The First Synthesis: Charles-Adolphe Wurtz (1849)

The first deliberate synthesis of a simple **carbamate**, then known as a urethane, is credited to the French chemist Charles-Adolphe Wurtz in 1849.[2] Wurtz's pioneering work demonstrated that urethanes could be formed by the reaction of an isocyanate with an alcohol.[2] This discovery was a critical step, establishing the fundamental reactivity of the isocyanate group, which would become central to **carbamate** and polyurethane chemistry.

While the exact, step-by-step protocol from Wurtz's 1849 publication is not readily available in modern translated formats, the synthesis can be reconstructed based on the described reaction. The process involves the direct addition of an alcohol to an isocyanate.

- Reaction:
 - Reactants: Methyl isocyanate (CH₃NCO) and Ethanol (C₂H₅OH).
 - Product: Ethyl N-methylcarbamate.
- General Procedure (Reconstructed):
 - Methyl isocyanate is prepared (Wurtz's method involved reacting potassium cyanate with dimethyl sulfate).
 - The prepared methyl isocyanate is carefully combined with ethanol, likely in a sealed vessel to contain the volatile isocyanate.
 - The reaction proceeds, often exothermically, as the hydroxyl group of the ethanol attacks the electrophilic carbon of the isocyanate group.
 - The resulting product, a simple urethane, is then isolated and purified.



This foundational experiment established the core synthetic route to **carbamate**s via isocyanates, a method that remains fundamental today.

Key Rearrangement Reactions for Carbamate Synthesis

In the late 19th century, two major name reactions were discovered that provided alternative and powerful routes to isocyanates, the key precursors for **carbamates**. These rearrangement reactions, which involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom, became indispensable tools in organic synthesis.

The Hofmann Rearrangement (1881)

In 1881, August Wilhelm von Hofmann discovered that a primary amide could be converted to a primary amine with one less carbon atom by treatment with bromine in an alkaline solution.[3] The key to this transformation is the formation of an isocyanate intermediate.[3] By trapping this intermediate with an alcohol, a **carbamate** can be synthesized.

The original 1881 procedure involved treating an amide with bromine and a strong base. To form a **carbamate**, the reaction is performed in an alcoholic solvent.

Reaction:

- Reactants: A primary amide (e.g., Benzamide), Bromine (Br₂), a strong base (e.g., Sodium Hydroxide, NaOH), and an alcohol (e.g., Methanol, CH₃OH).
- Intermediate: Phenyl isocyanate.
- Product: Methyl phenylcarbamate.

General Procedure:

- The primary amide is dissolved in the chosen alcohol (e.g., methanol).
- A solution of bromine in the same alcohol is added.
- A solution of sodium hydroxide is then added, and the mixture is heated.



- The reaction proceeds through the formation of an N-bromoamide, which rearranges to the isocyanate.
- The isocyanate is immediately trapped by the alcohol solvent to form the corresponding carbamate.
- The carbamate product is then isolated and purified.

The Curtius Rearrangement (1890s)

Discovered by Theodor Curtius, this reaction involves the thermal decomposition of an acyl azide to form an isocyanate.[4][5] Like the Hofmann rearrangement, the isocyanate can be trapped with an alcohol to yield a **carbamate**.

Curtius's original work from 1894 detailed a two-step process to generate the key acyl azide intermediate from a carboxylic acid derivative.[4]

Reaction:

- Reactants: Acyl chloride (e.g., Benzoyl chloride), Sodium azide (NaN₃), and an alcohol (e.g., Ethanol, C₂H₅OH).
- Intermediate: Benzoyl azide, followed by Phenyl isocyanate.
- Product: Ethyl phenylcarbamate.

General Procedure:

- Acyl Azide Formation: An acyl chloride is reacted with sodium azide in a suitable solvent to form the acyl azide. This intermediate is often not isolated due to its potentially explosive nature.
- Rearrangement and Trapping: The solution containing the acyl azide is heated. The acyl azide rearranges to the isocyanate with the loss of nitrogen gas.
- In the presence of an alcohol (which can be the solvent), the isocyanate is trapped in situ to form the **carbamate**.



• The final **carbamate** product is isolated and purified.

The Dawn of a New Era: Polyurethanes

The early 20th century saw the application of fundamental **carbamate** chemistry to create entirely new classes of materials.

Otto Bayer and the Invention of Polyurethane (1937)

In 1937, Otto Bayer and his team at IG Farben in Germany were seeking to create synthetic fibers to compete with nylon.[2] Their work led to the discovery of the polyaddition reaction between diisocyanates and diols, which formed polymers linked by **carbamate** (urethane) groups. This invention, patented in 1937, marked the birth of polyurethanes, a remarkably versatile class of polymers.

The original patent described the reaction of a diisocyanate with a diol to form a polyurethane.

Reaction:

- Monomers: A diisocyanate (e.g., Hexamethylene diisocyanate, HDI) and a diol (e.g., 1,4-Butanediol).
- Product: Polyurethane.

General Procedure:

- The diol and diisocyanate monomers are mixed, often in the presence of a catalyst.
- An exothermic polyaddition reaction occurs, where the hydroxyl groups of the diol add across the isocyanate groups of the diisocyanate.
- This step-growth polymerization forms long polymer chains linked by carbamate functional groups.
- The resulting polymer is then processed into its final form (e.g., fiber, foam, elastomer).

Quantitative Data Summary



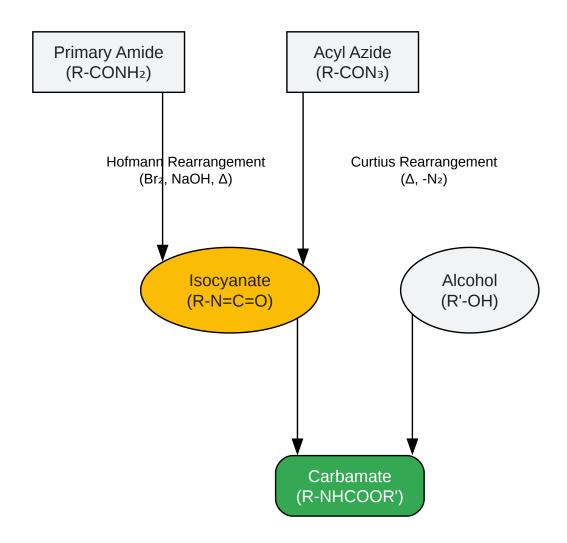
Historical records from the 19th and early 20th centuries often lack the detailed quantitative data common in modern publications. However, based on reconstructions and subsequent work, the following data can be presented.

Discover y/Reactio n	Discover er(s)	Year	Reactant s	Product	Typical Yield (%)	Key Physical Property
First Urethane Synthesis	Charles- Adolphe Wurtz	1849	Isocyanate + Alcohol	Simple Carbamate	Not specified	-
Hofmann Rearrange ment	August W. von Hofmann	1881	Amide + Br ₂ + Base + Alcohol	Carbamate	~70% (modern methods)	-
Curtius Rearrange ment	Theodor Curtius	1894	Acyl Azide + Alcohol	Carbamate	>75% (modern methods)	-
Polyuretha ne Synthesis	Otto Bayer et al.	1937	Diisocyana te + Diol	Polyuretha ne	High (polymeriz ation)	Varies by monomer
Benzoyl Azide Synthesis	Theodor Curtius	1894	Benzoyl Chloride + NaN ₃	Benzoyl Azide	Not specified	M.p. 28-30 °C[4]

Visualizing Key Pathways and Workflows Carbamate Synthesis Pathways

The three primary historical pathways to **carbamate** synthesis all converge on the critical isocyanate intermediate.





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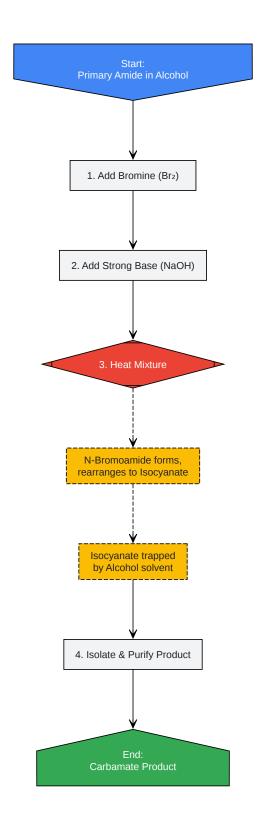
Historical pathways to **carbamate** synthesis via an isocyanate intermediate.



Experimental Workflow: Hofmann Rearrangement

The laboratory procedure for the Hofmann rearrangement involves a specific sequence of reagent additions and heating to generate and trap the isocyanate.





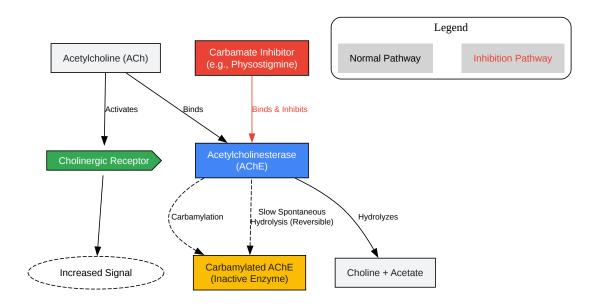
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Workflow for Hofmann rearrangement to synthesize a carbamate.



Signaling Pathway: Acetylcholinesterase Inhibition

Carbamates like physostigmine exert their biological effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synapse, enhancing cholinergic signaling. The inhibition is reversible.



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Mechanism of reversible acetylcholinesterase inhibition by carbamates.

Conclusion



The history of **carbamate** chemistry is a testament to the power of fundamental research in driving innovation across diverse scientific fields. From the initial isolation of a natural product to the deliberate synthesis of simple urethanes by Wurtz, and the elegant rearrangement reactions developed by Hofmann and Curtius, the 19th century laid the essential groundwork. This foundation enabled the revolutionary invention of polyurethanes by Bayer in the 20th century and the rational design of countless **carbamate**-based drugs and agrochemicals. For today's researchers, this history offers not only a rich scientific narrative but also a collection of robust and versatile synthetic methodologies that continue to be refined and applied in the quest for new molecules and materials.

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